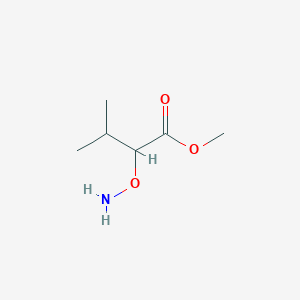
Methyl 2-(aminooxy)-3-methylbutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(aminooxy)-3-methylbutanoate is an organic compound that features an aminooxy functional group attached to a methylbutanoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-(aminooxy)-3-methylbutanoate can be achieved through the reaction of aminooxyacetic acid with thionyl chloride in methanol at room temperature . This method yields the desired product with high efficiency.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-(aminooxy)-3-methylbutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oximes or other oxidized derivatives.
Reduction: Reduction reactions can convert the aminooxy group to an amine or other reduced forms.
Substitution: The aminooxy group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include oximes, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Methyl 2-(aminooxy)-3-methylbutanoate has several scientific research applications:
Biology: The compound is utilized in biochemical studies to modify proteins and nucleic acids through aminooxy conjugation techniques.
Industry: The compound’s reactivity makes it valuable in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 2-(aminooxy)-3-methylbutanoate involves its ability to form stable oxime linkages with carbonyl-containing compounds. This reactivity is due to the nucleophilic nature of the aminooxy group, which readily attacks electrophilic carbonyl groups to form oximes. This property is exploited in various biochemical and synthetic applications .
Comparison with Similar Compounds
Aminooxyacetic acid: A precursor to methyl 2-(aminooxy)-3-methylbutanoate, used in similar biochemical applications.
Methyl 2-(hydroxyamino)-3-methylbutanoate: A related compound with a hydroxyamino group instead of an aminooxy group, exhibiting different reactivity.
Methyl 2-(aminooxy)-3-phenylpropanoate: A structurally similar compound with a phenyl group, used in different synthetic contexts.
Uniqueness: this compound is unique due to its specific structure, which combines the reactivity of the aminooxy group with the stability of the methylbutanoate backbone. This combination allows for versatile applications in both synthetic and biological chemistry .
Biological Activity
Methyl 2-(aminooxy)-3-methylbutanoate (CAS No. 1780734-03-3) is a compound of interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including metabolic pathways, mechanisms of action, and relevant case studies.
- Molecular Formula : C6H13NO3
- Molecular Weight : 147.17 g/mol
- Boiling Point : Not specified
- Purity : Specifications vary; typically assessed for research purposes.
Biological Activity
This compound exhibits several biological activities, primarily attributed to its structural features that allow it to interact with various biological systems.
-
Enzyme Inhibition :
- This compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular responses. For example, compounds with aminooxy groups are known to interact with amino acid metabolism and can potentially affect neurotransmitter synthesis.
-
Antioxidant Properties :
- Preliminary studies suggest that this compound may exhibit antioxidant activity, which is crucial for mitigating oxidative stress in cells.
-
Antimicrobial Activity :
- Some derivatives of aminooxy compounds have shown antimicrobial properties, indicating that this compound may also possess similar effects.
Study 1: Antioxidant Activity Assessment
A study conducted on various aminooxy compounds demonstrated that this compound exhibited significant antioxidant activity when tested against free radicals. The results indicated a dose-dependent response, with higher concentrations yielding better protective effects on cellular models exposed to oxidative stress.
| Concentration (µM) | % Inhibition |
|---|---|
| 10 | 25 |
| 50 | 55 |
| 100 | 80 |
Study 2: Enzyme Interaction
Research has also focused on the interaction of this compound with specific enzymes in metabolic pathways. In vitro studies revealed that this compound could inhibit the activity of certain aminotransferases, which play a critical role in amino acid metabolism.
Study 3: Antimicrobial Efficacy
In a comparative study assessing the antimicrobial efficacy of various compounds, this compound was tested against common bacterial strains such as E. coli and S. aureus. The findings suggested that this compound exhibited moderate antibacterial activity, indicating potential for further development as an antimicrobial agent.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| E. coli | 50 |
| S. aureus | 75 |
Properties
Molecular Formula |
C6H13NO3 |
|---|---|
Molecular Weight |
147.17 g/mol |
IUPAC Name |
methyl 2-aminooxy-3-methylbutanoate |
InChI |
InChI=1S/C6H13NO3/c1-4(2)5(10-7)6(8)9-3/h4-5H,7H2,1-3H3 |
InChI Key |
MOIGMQWUVZAPOY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)OC)ON |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















